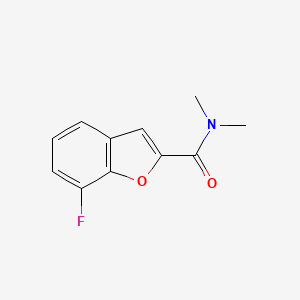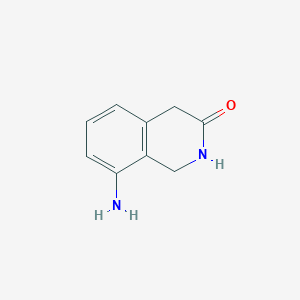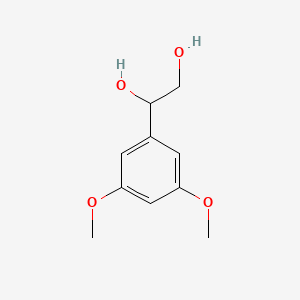
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol, also known as Mescaline-N,N-dimethylglycinate, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. In
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have psychedelic effects similar to mescaline, which could be useful in studying the neurobiological mechanisms underlying altered states of consciousness. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is not fully understood. However, it is believed to act on the serotonergic system in a similar manner to other psychedelic compounds. Specifically, it is thought to bind to serotonin receptors in the brain, leading to altered states of consciousness and changes in mood and perception.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has been shown to have a number of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Additionally, this compound has been shown to have potential neuroprotective effects, which could be useful in the treatment of certain neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol in lab experiments is that it has been shown to have similar effects to mescaline, but is easier to synthesize and work with in a laboratory setting. Additionally, this compound has potential therapeutic applications, which could be useful in developing new treatments for certain psychiatric disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol. One potential avenue of research is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of 3,5-dimethoxyphenyl-2-nitropropane with formaldehyde and dimethylamine to form 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMBNZYUKTIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
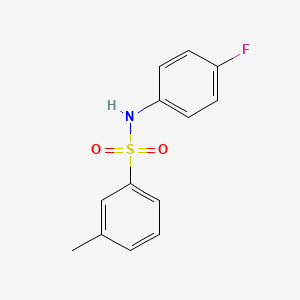
![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)

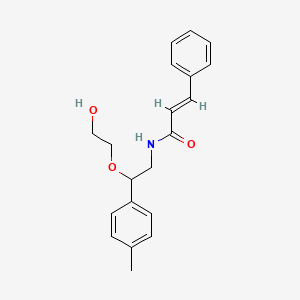
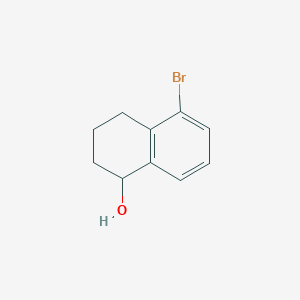
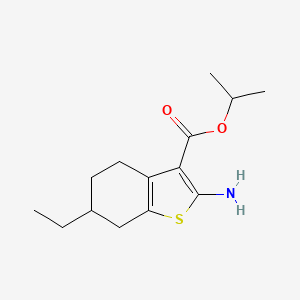
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)
![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
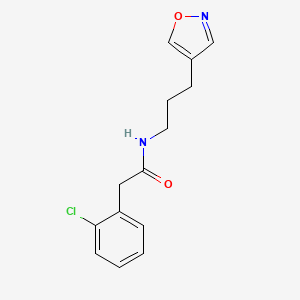
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)
